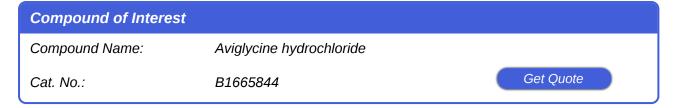


# Aviglycine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Aviglycine, a naturally occurring non-proteinogenic amino acid, has garnered significant attention for its potent inhibition of ethylene biosynthesis in plants. This property has led to its commercialization as **Aviglycine hydrochloride**, a widely used plant growth regulator. This technical whitepaper provides an in-depth overview of the discovery of Aviglycine, its biosynthesis by Streptomyces species, and detailed methodologies for its synthesis. Furthermore, it elucidates its mechanism of action as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase and presents key quantitative data relevant to its chemical and physical properties. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of agricultural science, plant biology, and drug development.

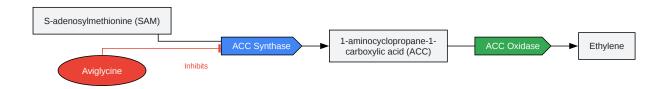
# **Discovery and Background**

Aviglycine, chemically known as (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid, was first identified as a natural product synthesized by certain strains of Streptomyces bacteria.[1] [2] Its discovery was a significant milestone in plant biology, as it provided a powerful tool to study the physiological effects of ethylene, a key plant hormone involved in ripening, senescence, and stress responses. To enhance its stability and solubility for agricultural applications, Aviglycine is converted to its hydrochloride salt.[1]



# Mechanism of Action: Ethylene Biosynthesis Inhibition

Aviglycine exerts its biological activity by competitively inhibiting the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.[3] This enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in the plant ethylene biosynthesis pathway. By blocking this crucial step, Aviglycine effectively reduces the endogenous production of ethylene, thereby delaying ripening processes and extending the shelf life of various fruits and vegetables.[4][5]



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Caption: Inhibition of Ethylene Biosynthesis by Aviglycine.

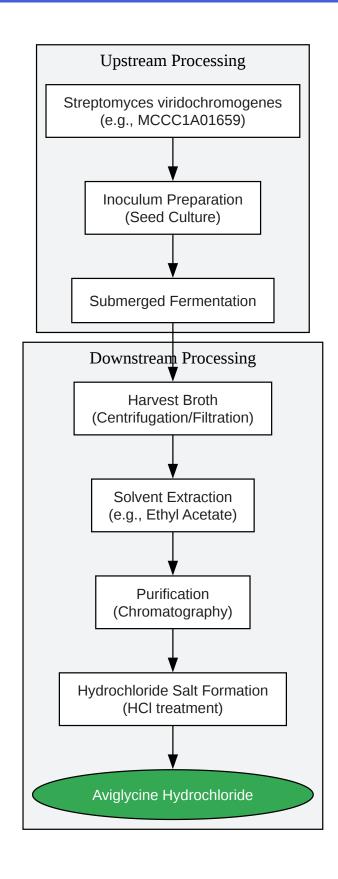
# **Synthesis of Aviglycine Hydrochloride**

**Aviglycine hydrochloride** can be produced through two primary routes: microbial fermentation and chemical synthesis.

### **Microbial Fermentation**

The industrial production of Aviglycine predominantly relies on fermentation using selected strains of Streptomyces, such as Streptomyces viridochromogenes.[6][7]





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Caption: General workflow for **Aviglycine hydrochloride** production via fermentation.



#### 1. Strain and Culture Maintenance:

 A high-yielding strain of Streptomyces viridochromogenes is maintained on a suitable agar medium (e.g., Yeast Extract-Malt Extract Agar).

#### 2. Inoculum Preparation:

• A loopful of the culture is inoculated into a seed medium (e.g., Starch Casein Broth) and incubated at 28°C for 2-3 days on a rotary shaker (180-200 rpm).[8]

#### 3. Fermentation:

- The seed culture is transferred to a production medium in a fermenter. A typical production medium may contain (g/L): soluble starch (20-40), glucose (10-20), soybean meal (5-10), and mineral salts.[7]
- Fermentation is carried out at 27-28°C for 7-10 days with controlled aeration and agitation.[6]

#### 4. Extraction and Purification:

- The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration.[9]
- Aviglycine is extracted from the supernatant using a suitable organic solvent, such as ethyl acetate.[9]
- The crude extract is then purified using chromatographic techniques, such as ion-exchange or silica gel chromatography.[10]

#### 5. Hydrochloride Salt Formation:

- The purified Aviglycine free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate Aviglycine hydrochloride.
- The resulting solid is collected by filtration, washed, and dried.

## **Chemical Synthesis**



While fermentation is the primary industrial method, chemical synthesis provides an alternative route to Aviglycine. A plausible synthetic pathway starts from L-homoserine lactone.[11]



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Caption: A plausible synthetic route to L-Aviglycine.

Step 1: Protection and Ring Opening of L-Homoserine Lactone

- L-homoserine lactone is first protected at the amino group (e.g., with a Boc group) and the carboxyl group (e.g., as a diphenylmethyl ester).
- The lactone ring is then opened using a phenylselenolate equivalent, generated from sodium borohydride and diphenyl diselenide.[11]

Step 2: Oxidation and Pyrolysis to form the Vinyl Group

 The resulting protected amino acid is oxidized, for instance using ozone, followed by pyrolysis to introduce the vinyl group, yielding a protected vinylglycine derivative.[11]

Step 3: Deprotection to Yield L-Aviglycine

• The protecting groups are removed under mild acidic conditions (e.g., trifluoroacetic acid with a scavenger) to yield L-Aviglycine.[11]

Step 4: Formation of the Hydrochloride Salt

 The final product is then converted to its hydrochloride salt as described in the fermentation section.

## **Quantitative Data**



Property	Value	Reference(s)
Chemical Formula	C <sub>6</sub> H <sub>13</sub> ClN <sub>2</sub> O <sub>3</sub>	[12]
Molecular Weight	196.63 g/mol	[13][14]
Appearance	Off-white to light brown solid	[14]
Melting Point	178-183 °C (decomposes)	[12]
Solubility (in water)	421 g/L	[12]
pKa values	2.84, 8.81, 9.95 (at 20°C)	[12]
Purity (typical)	>95%	[14]

Spectroscopic Data (Illustrative for Glycine - a precursor)

Nucleus	Chemical Shift (ppm)	Multiplicity
¹H NMR (D₂O)		
α-CH <sub>2</sub>	~3.56	S
<sup>13</sup> C NMR (D <sub>2</sub> O)		
α-С	~42.5	
C=O	~172.9	_

Note: Detailed spectroscopic data for **Aviglycine hydrochloride** is not readily available in public literature. The data for glycine is provided for illustrative purposes of the type of data required for full characterization. A proton NMR spectrum for N-acetyl AVG, a derivative, has been published.[15]

# **Applications in Research and Industry**

**Aviglycine hydrochloride** is primarily used in agriculture as a plant growth regulator under trade names such as ReTain®. Its applications include:



- Delaying fruit ripening: Extending the harvest window and shelf life of climacteric fruits like apples, pears, and tomatoes.[4][5]
- Reducing pre-harvest fruit drop: Preventing premature abscission of fruits, thereby increasing yield.
- Improving fruit quality: Maintaining firmness and other quality attributes during storage and transport.[4]

In research, Aviglycine is an invaluable tool for studying the role of ethylene in various plant physiological processes, including growth, development, and stress responses.

## Conclusion

Aviglycine hydrochloride stands as a testament to the successful translation of a naturally occurring bioactive compound into a valuable commercial product. Its well-understood mechanism of action, coupled with established production methods, has made it an indispensable tool in both fundamental plant science research and practical agricultural applications. This guide has provided a comprehensive overview of its discovery, synthesis, and key data, aiming to facilitate further research and development in this area.

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